
Cyclohexanesulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanesulfinyl chloride is an organosulfur compound with the molecular formula C6H11ClOS. It is a derivative of cyclohexane, where a sulfinyl chloride group is attached to the cyclohexane ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanesulfinyl chloride can be synthesized through the reaction of cyclohexanone with thionyl chloride (SOCl2) in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanesulfinyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclohexanesulfonyl chloride using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert it to cyclohexanesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Cyclohexanesulfonyl chloride.
Reduction: Cyclohexanesulfinic acid.
Substitution: Various substituted cyclohexanesulfinyl derivatives.
Scientific Research Applications
Cyclohexanesulfinyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclohexanesulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Cyclohexanesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfinyl chloride group.
Methanesulfinyl chloride: A smaller analog with a similar functional group.
Benzenesulfinyl chloride: An aromatic analog with a benzene ring instead of a cyclohexane ring.
Uniqueness: Cyclohexanesulfinyl chloride is unique due to its specific reactivity and the stability of the cyclohexane ring. Its reactivity profile differs from other sulfinyl chlorides, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C6H11ClOS |
|---|---|
Molecular Weight |
166.67 g/mol |
IUPAC Name |
cyclohexanesulfinyl chloride |
InChI |
InChI=1S/C6H11ClOS/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
ZGQKEEKFCPNSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid](/img/structure/B12311741.png)

![rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis](/img/structure/B12311745.png)
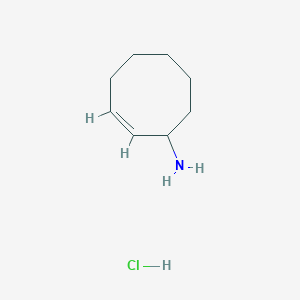
![2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B12311761.png)
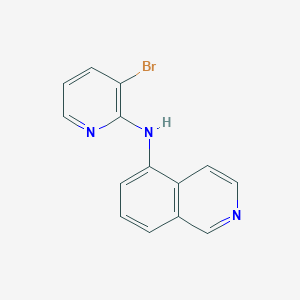
![N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B12311779.png)
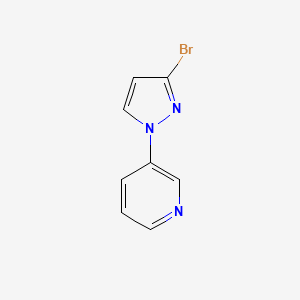

![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)
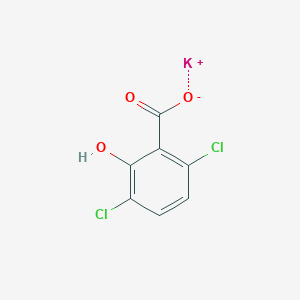
![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)
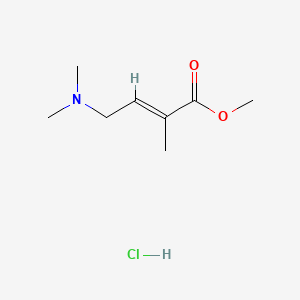
![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)
